

The Human Homolog of Yeast Set2: An In-depth Technical Guide to SETD2

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Abstract

This technical guide provides a comprehensive overview of the human homolog of the yeast **Set2** protein, SETD2 (SET Domain Containing 2). SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in human cells, a critical epigenetic mark associated with active chromatin. This document delves into the core aspects of SETD2 biology, including its enzymatic activity, its central role in various cellular signaling pathways, and its implications in disease, particularly cancer. Detailed experimental protocols for key assays and quantitative data on its enzymatic activity are presented to facilitate further research and drug development efforts targeting this key epigenetic regulator.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression and maintaining genome integrity. Among these, histone methylation is a key mechanism for modulating chromatin structure and function. The yeast protein **Set2** was the first identified histone H3 lysine 36 (H3K36) methyltransferase. Its human homolog, SETD2, is a large, multi-domain protein that is highly conserved and shares structural and functional similarities with its yeast counterpart.[1] SETD2 is the exclusive enzyme responsible for catalyzing the trimethylation of H3K36 (H3K36me3), a mark intimately linked with transcriptional elongation, RNA processing, and DNA repair.[2][3]

Mutations and dysregulation of SETD2 have been implicated in a variety of human diseases, most notably in clear cell renal cell carcinoma and other cancers, highlighting its role as a tumor suppressor.[2][4] A thorough understanding of SETD2's function and regulation is therefore crucial for the development of novel therapeutic strategies.

Enzymatic Activity and Substrate Specificity

SETD2 is a highly specific histone methyltransferase. Its primary substrate is histone H3, and it specifically catalyzes the addition of three methyl groups to lysine 36. While other enzymes can mono- and di-methylate H3K36, SETD2 is unique in its ability to perform trimethylation in vivo. [5][6] The catalytic activity of SETD2 is conferred by its conserved SET domain.

Quantitative Enzymatic Data

The kinetic parameters of SETD2's methyltransferase activity are essential for designing and interpreting in vitro assays and for the development of small molecule inhibitors. While a full kinetic characterization with native H3K36 peptide is not readily available in all literature, studies have determined the Michaelis-Menten constant (K_m) for a "super-substrate" peptide, which is methylated with significantly higher efficiency.

Substrate	K_m (μM)	k_{cat} (s^{-1})	Reference
H3K36 Peptide (29-43)	~65	Not Reported	[7]
Super-substrate Peptide	45	Not Reported (rate enhancement primarily due to increased k_{cat})	[1][7]
S-Adenosyl Methionine (SAM)	~4	Not Reported	[8]

Note: The k_{cat} for the super-substrate is suggested to be significantly higher than for the native H3K36 peptide, accounting for the ~290-fold increase in methylation efficiency.[7] Further detailed kinetic studies are required to establish the precise k_{cat} value for the native substrate.

Signaling Pathways Involving SETD2

SETD2 is integrated into several critical cellular signaling pathways, acting as a key regulator of transcription, DNA damage response, and cell cycle control. Its activity is closely linked to RNA Polymerase II (Pol II) and its phosphorylation status.

Transcriptional Elongation Pathway

SETD2's primary role is coupled to active transcription. The SRI (**Set2** Rpb1 Interacting) domain of SETD2 directly interacts with the hyperphosphorylated C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1.[2] This interaction recruits SETD2 to the elongating Pol II complex, leading to the co-transcriptional deposition of H3K36me3 on the nucleosomes in the wake of the polymerase.

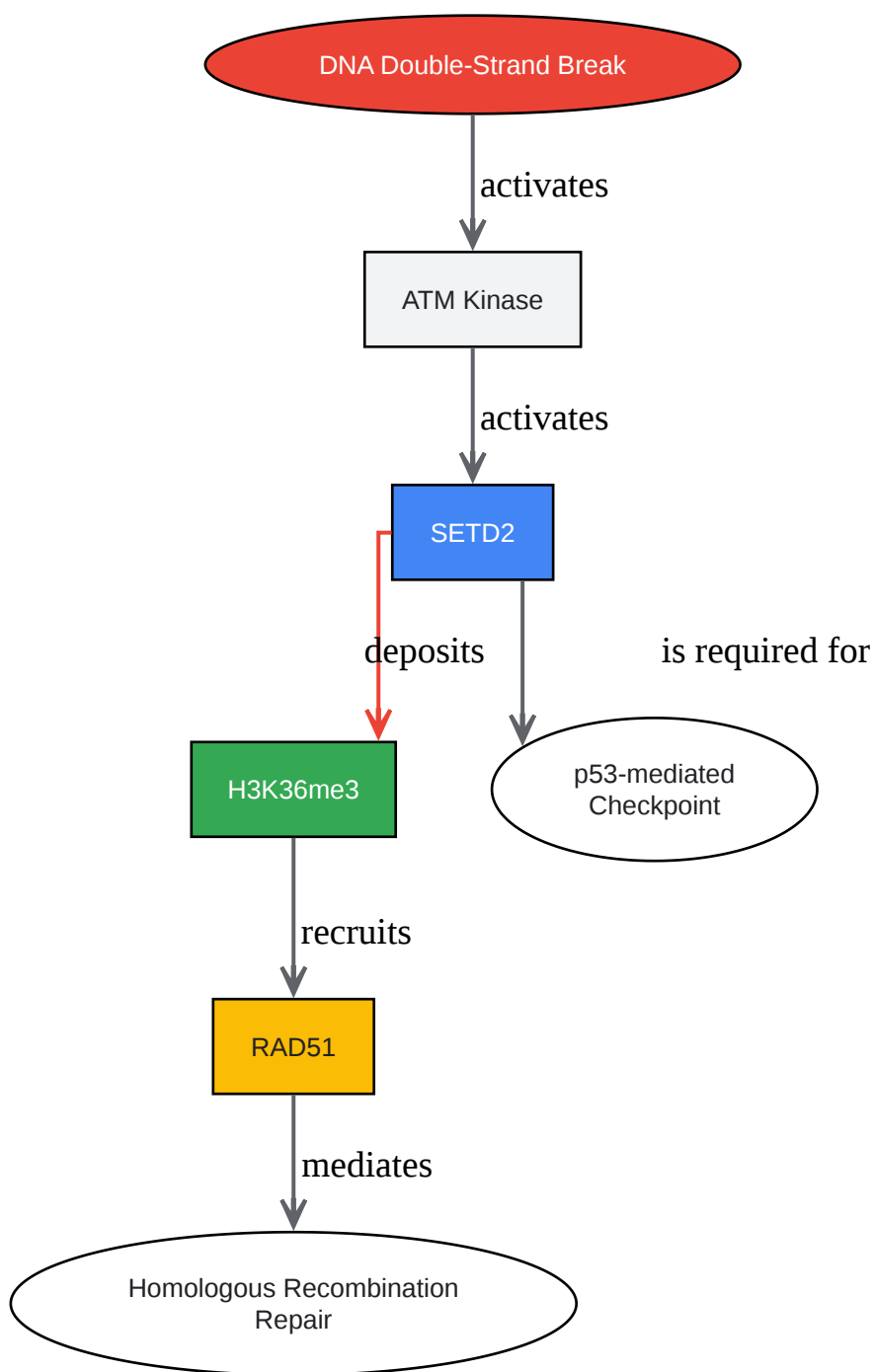


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SETD2 recruitment during transcription.

DNA Damage Response Pathway

SETD2 and the resulting H3K36me3 mark are crucial for maintaining genome stability through the DNA damage response (DDR). Loss of SETD2 impairs the activation of the ATM kinase and the homologous recombination (HR) repair pathway.[4] SETD2 facilitates the recruitment of DNA repair factors, such as RAD51, to sites of DNA double-strand breaks (DSBs). Furthermore, SETD2 deficiency can lead to the inactivation of the p53-mediated checkpoint, even in the absence of TP53 mutations.[4]



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Role of SETD2 in the DNA damage response.

Involvement in Other Signaling Pathways

Emerging evidence suggests that SETD2 function is intertwined with other key signaling pathways, often in a context-dependent manner:

- Wnt/ β -catenin Pathway: Loss of SETD2 has been shown to enhance Wnt/ β -catenin signaling, which can promote tumorigenesis, particularly in colorectal cancer.[1][2]
- p53 Pathway: As mentioned, SETD2 is required for the activation of the p53-mediated checkpoint in response to DNA damage.[4]
- ERK Pathway: Downregulation of SETD2 has been linked to cisplatin resistance through the inhibition of H3K36me3 and ERK activation.[2]
- c-Jun/AP-1 Pathway: In the liver, SETD2 knockdown can lead to the activation of the c-Jun/AP-1 transcription factor.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SETD2 function.

In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)

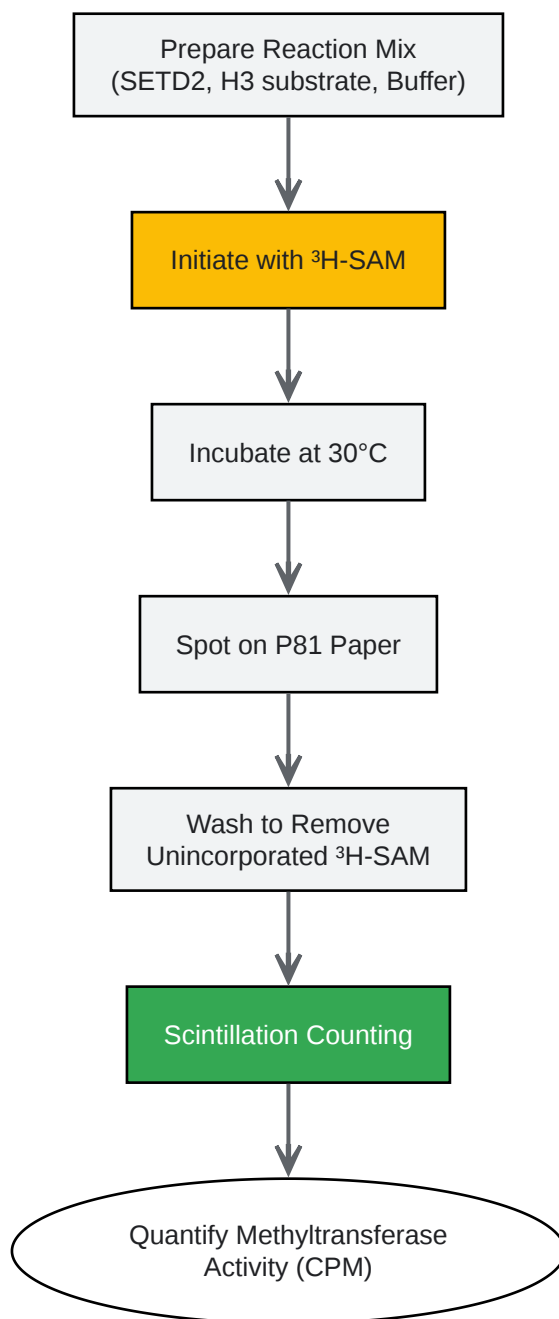
This protocol is adapted for determining the enzymatic activity of purified SETD2 using a radioactive methyl donor.

Materials:

- Purified recombinant SETD2
- Histone H3 peptide (e.g., residues 29-43) or recombinant histone H3 protein
- S-[methyl- ^3H]-Adenosyl-L-methionine (^3H -SAM)
- HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl_2 , 4 mM DTT)
- P81 phosphocellulose paper
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing HMT Assay Buffer, the histone substrate (e.g., 1 µg of H3 peptide), and purified SETD2 enzyme (e.g., 100-500 ng).
- Initiate the reaction by adding ^3H -SAM (e.g., 1 µCi).
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). For kinetic analysis, multiple time points should be taken.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 100 mM sodium bicarbonate (pH 9.0) to remove unincorporated ^3H -SAM.
- Wash the paper once with acetone and let it air dry.
- Place the dried P81 paper in a scintillation vial with scintillation fluid.
- Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.^{[8][9][10][11][12]}



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Workflow for a radioactive HMT assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SETD2/H3K36me3

This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of SETD2 or the H3K36me3 mark.

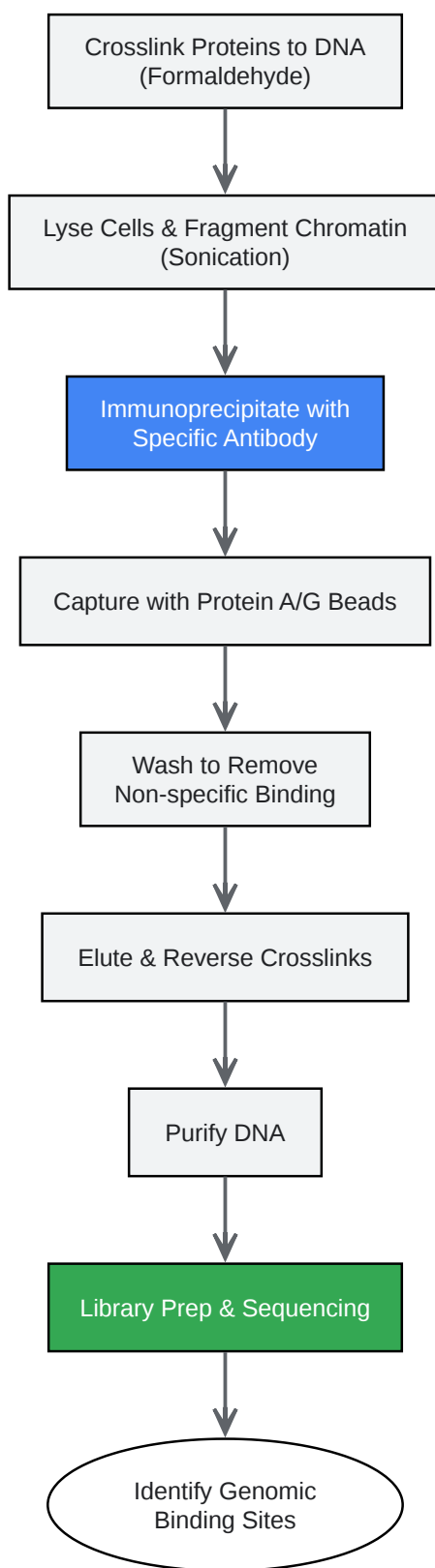
Materials:

- Cells of interest
- Formaldehyde (for crosslinking)
- Glycine
- Lysis buffers
- Sonicator or micrococcal nuclease
- Antibody specific for SETD2 or H3K36me3
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- Reagents for DNA purification and library preparation

Procedure:

- Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
- Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (SETD2 or H3K36me3).
- Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads extensively to remove non-specifically bound chromatin.

- Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Workflow for a ChIP-seq experiment.

Mass Spectrometry for SETD2 Interactome Analysis

This protocol outlines a general workflow for identifying SETD2-interacting proteins using affinity purification followed by mass spectrometry (AP-MS).

Materials:

- Cells expressing tagged-SETD2 (e.g., FLAG- or HA-tagged)
- Lysis buffer
- Antibody-conjugated beads (e.g., anti-FLAG agarose)
- Wash buffers
- Elution buffer
- Reagents for protein digestion (e.g., trypsin)
- Mass spectrometer (e.g., Orbitrap)

Procedure:

- **Cell Lysis:** Lyse cells expressing tagged-SETD2 under conditions that preserve protein-protein interactions.
- **Affinity Purification:** Incubate the cell lysate with antibody-conjugated beads to capture the tagged-SETD2 and its interacting partners.
- **Washes:** Wash the beads to remove non-specifically bound proteins.
- **Elution:** Elute the protein complexes from the beads.
- **Protein Digestion:** Denature, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
- **LC-MS/MS Analysis:** Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

- Data Analysis: Search the MS/MS spectra against a protein database to identify the proteins present in the sample. Compare the results to a control immunoprecipitation (e.g., using cells expressing an empty vector) to identify specific interactors.[17][18][19][20]

Conclusion

SETD2 is a critical epigenetic regulator with multifaceted roles in transcription, DNA repair, and RNA processing. Its position as the sole H3K36 trimethyltransferase in humans underscores its importance in maintaining chromatin integrity and proper gene expression. The frequent mutation of SETD2 in cancer highlights its tumor-suppressive functions and positions it as a promising target for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the complex biology of SETD2 and to explore novel strategies for targeting this key enzyme in disease. Further research is needed to fully elucidate the kinetic parameters of SETD2 with its native substrate and to unravel the intricate details of the signaling networks in which it participates.

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References

- 1. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Radioactive in vitro histone methyltransferase assay [bio-protocol.org]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. encodeproject.org [encodeproject.org]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 20. escholarship.org [escholarship.org]
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